molecular formula C21H19N3O2S B11581141 (5Z)-2-(2-methylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-methylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11581141
M. Wt: 377.5 g/mol
InChI Key: PFXDJXOATZFBFD-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-2-(2-methylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a heterocyclic organic molecule. Compounds of this nature often exhibit interesting chemical and biological properties, making them subjects of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex heterocyclic compounds typically involves multi-step reactions. The general approach may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Formation of the Triazole Ring: This step may involve the use of azide and alkyne precursors in a cycloaddition reaction.

    Substitution Reactions: Introducing the 2-methylphenyl and 4-propoxybenzylidene groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.

    Reduction: Reduction reactions could be used to modify the double bonds or other reducible groups.

    Substitution: Various substitution reactions can introduce different substituents to the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation into its potential as a therapeutic agent for various diseases.

    Biological Studies: Studying its interactions with biological molecules and systems.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it may involve:

    Molecular Targets: Interaction with specific enzymes, receptors, or other biomolecules.

    Pathways: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(2-methylphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(2-methylphenyl)-5-(4-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

  • Structural Differences : The presence of the propoxy group may confer unique chemical and biological properties.
  • Reactivity : Differences in reactivity due to the specific substituents.

This general framework should provide a starting point for a detailed article. For precise and accurate information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

(5Z)-2-(2-methylphenyl)-5-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H19N3O2S/c1-3-12-26-16-10-8-15(9-11-16)13-18-20(25)24-21(27-18)22-19(23-24)17-7-5-4-6-14(17)2/h4-11,13H,3,12H2,1-2H3/b18-13-

InChI Key

PFXDJXOATZFBFD-AQTBWJFISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4C)S2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4C)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.